molecular formula C21H23N3O3 B10881156 (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10881156
M. Wt: 365.4 g/mol
InChI Key: JCJXVNCNNILKTL-UHFFFAOYSA-N
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Description

4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the hydroxypropylamino and methoxyphenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxypropylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXYPROPYLAMINO-3-NITROPHENOL: Shares a similar hydroxypropylamino group but differs in the core structure and functional groups.

    2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but has different reactivity and applications.

Uniqueness

4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups and the pyrazolone core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H23N3O3/c1-15(22-13-6-14-25)19-20(16-9-11-18(27-2)12-10-16)23-24(21(19)26)17-7-4-3-5-8-17/h3-5,7-12,23,25H,6,13-14H2,1-2H3

InChI Key

JCJXVNCNNILKTL-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCO)C1=C(NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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